![molecular formula C9H17Cl2N3 B13509215 1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-amine dihydrochloride](/img/structure/B13509215.png)
1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-amine dihydrochloride is a chemical compound with a complex structure that includes a cycloheptane ring fused with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-amine dihydrochloride typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common steps include the formation of the cycloheptane ring followed by the introduction of the pyrazole moiety. The final product is often purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include automated systems for mixing, heating, and cooling, as well as advanced purification methods to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-amine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-amine dihydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine
- 1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[3,4-c]azepine dihydrochloride
- 3-bromo-7-methyl-1H,4H,5H,6H,7H,8H-pyrrolo[2,3-c]azepin-8-one
Uniqueness
1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-amine dihydrochloride is unique due to its specific ring structure and the presence of both cycloheptane and pyrazole moieties. This combination of structural features imparts distinct chemical properties and potential biological activities that differentiate it from similar compounds.
Properties
Molecular Formula |
C9H17Cl2N3 |
|---|---|
Molecular Weight |
238.15 g/mol |
IUPAC Name |
1-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-8-amine;dihydrochloride |
InChI |
InChI=1S/C9H15N3.2ClH/c1-12-9-7(6-11-12)4-2-3-5-8(9)10;;/h6,8H,2-5,10H2,1H3;2*1H |
InChI Key |
VBGZAZFHLKSBPU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CCCCC2N)C=N1.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


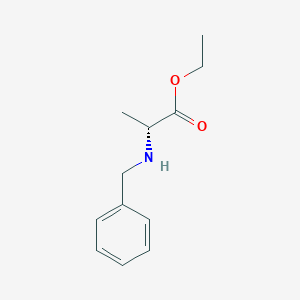
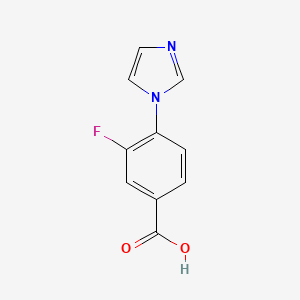
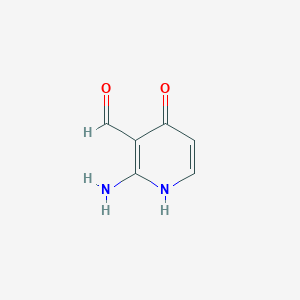
![5-[3-(Aminomethyl)phenyl]pyridin-2-amine](/img/structure/B13509136.png)
![dimethyl({2-[(2R)-pyrrolidin-2-yl]ethyl})amine dihydrochloride](/img/structure/B13509141.png)
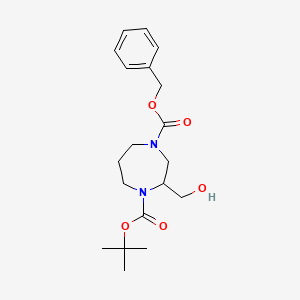
![Tert-butyl 7-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13509151.png)
![(2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoicacid](/img/structure/B13509167.png)

![[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]methanolhydrochloride](/img/structure/B13509178.png)
![1-{3-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl}methanamine](/img/structure/B13509186.png)
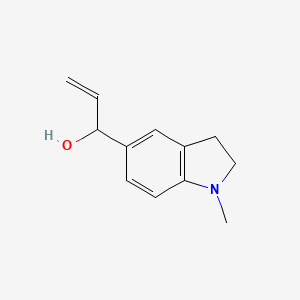
![rac-methyl(1R,5S,6R)-8-azabicyclo[3.2.1]octane-6-carboxylatehydrochloride](/img/structure/B13509193.png)
![2-Acetamido-3-[hydroxy(methyl)phosphoryl]propanoic acid](/img/structure/B13509208.png)
